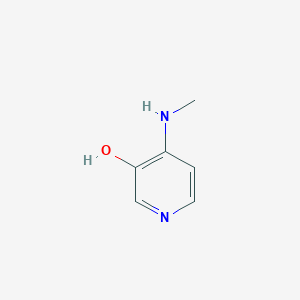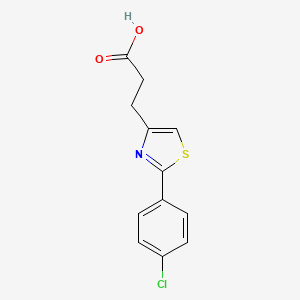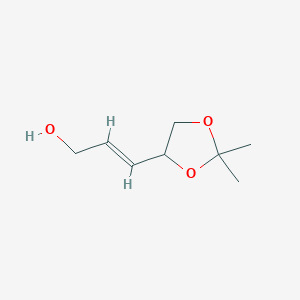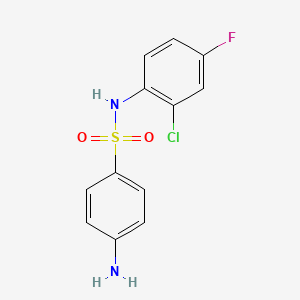
N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide is an ionic liquid known for its unique properties, including high thermal stability, low volatility, and excellent ionic conductivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide typically involves the following steps:
-
Quaternization Reaction: : The initial step involves the reaction of N-methylmorpholine with butyl halide (e.g., butyl bromide) to form N-methyl,butyl-morpholinium halide.
Reaction Conditions: This reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
:Equation: N-methylmorpholine+Butyl halide→N-methyl,butyl-morpholinium halide
-
Anion Exchange: : The N-methyl,butyl-morpholinium halide is then subjected to an anion exchange reaction with lithium bis((trifluoromethyl)sulfonyl)imide.
Reaction Conditions: This step is typically performed in water or an organic solvent, and the product is isolated by extraction or precipitation.
:Equation: N-methyl,butyl-morpholinium halide+LiNTf2→N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide+Li halide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including distillation, crystallization, or chromatography to remove impurities and by-products.
化学反应分析
Types of Reactions
N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of the morpholinium cation, it can participate in nucleophilic substitution reactions.
Complexation Reactions: The bis((trifluoromethyl)sulfonyl)imide anion can form complexes with metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Metal Salts: For complexation reactions, typically under mild conditions to avoid decomposition.
Major Products
Substituted Morpholinium Compounds: From nucleophilic substitution.
Metal Complexes: From complexation reactions, which can be used in catalysis or as functional materials.
科学研究应用
N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic nature and stability.
Biology: Investigated for its potential in drug delivery systems and as a medium for enzymatic reactions.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and thermal stability.
作用机制
The mechanism by which N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide exerts its effects is primarily through its ionic nature. The morpholinium cation and bis((trifluoromethyl)sulfonyl)imide anion interact with various molecular targets, including:
Enzymes: Modulating their activity by stabilizing or destabilizing specific conformations.
Metal Ions: Forming stable complexes that can act as catalysts or functional materials.
Cell Membranes: Disrupting microbial cell membranes, leading to antimicrobial effects.
相似化合物的比较
N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide can be compared with other ionic liquids, such as:
N-butyl,N-methylpyrrolidinium bis((trifluoromethyl)sulfonyl)imide: Similar in structure but with a pyrrolidinium cation instead of morpholinium.
N-ethyl,N-methylmorpholinium bis((trifluoromethyl)sulfonyl)imide: Differing by the alkyl chain length on the morpholinium cation.
1-butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: Featuring an imidazolium cation, which offers different solubility and stability properties.
Uniqueness
This compound stands out due to its specific combination of thermal stability, low volatility, and high ionic conductivity, making it particularly suitable for high-temperature and electrochemical applications.
By understanding the unique properties and applications of this compound, researchers and industry professionals can better leverage its potential in various fields.
属性
分子式 |
C11H20F6N2O5S2 |
|---|---|
分子量 |
438.4 g/mol |
IUPAC 名称 |
bis(trifluoromethylsulfonyl)azanide;4-butyl-4-methylmorpholin-4-ium |
InChI |
InChI=1S/C9H20NO.C2F6NO4S2/c1-3-4-5-10(2)6-8-11-9-7-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-9H2,1-2H3;/q+1;-1 |
InChI 键 |
HOZRXKYFIZZUAR-UHFFFAOYSA-N |
规范 SMILES |
CCCC[N+]1(CCOCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B12109636.png)
![tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12109638.png)
![Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B12109639.png)


![2-(4'-Isopropyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12109666.png)

![3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B12109685.png)





